molecular formula C25H21BrN2O5 B2404561 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate CAS No. 361159-11-7

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate

Cat. No.: B2404561
CAS No.: 361159-11-7
M. Wt: 509.356
InChI Key: BPYHYYLHZDGFRM-UHFFFAOYSA-N
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Description

2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate is a synthetic naphthalimide derivative of interest in chemical and pharmaceutical research. Compounds based on the benzo[de]isoquinoline-1,3-dione scaffold are recognized for their versatile optical properties, making them valuable building blocks in the development of fluorescent probes . The specific structure of this compound, featuring a morpholino group and a 2-bromobenzoate ester, suggests potential for use in materials science and as a key intermediate in the synthesis of more complex molecules for biological evaluation. While the specific biological profile of this exact analog is not fully detailed in the literature, related naphthalimide derivatives have demonstrated significant anti-inflammatory activity in pharmacological studies . Molecular docking studies suggest that such compounds can act as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in the inflammatory response . Furthermore, structurally similar molecules have been explored as fluorescent probes for sensing pH in living cells, utilizing a "weak acid and weak base" mechanism to achieve high selectivity and sensitivity to hydrogen and hydroxyl ions . This indicates that the compound serves as a valuable chemical tool for researchers in bioanalytical chemistry and medicinal chemistry, facilitating the study of cellular environments and the development of new therapeutic agents. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O5/c26-20-7-2-1-4-16(20)25(31)33-15-12-28-23(29)18-6-3-5-17-21(27-10-13-32-14-11-27)9-8-19(22(17)18)24(28)30/h1-9H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYHYYLHZDGFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate typically involves multiple steps. One common approach is the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Condensation Reactions: The compound can form larger molecules through condensation with other reactants.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound is noted for its potential pharmacological properties. Research indicates that derivatives of isoquinoline structures exhibit significant biological activities, including anticancer and antimicrobial effects. The morpholino group enhances solubility and bioavailability, making it a candidate for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of isoquinoline derivatives. It was found that compounds similar to 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate showed cytotoxic effects on various cancer cell lines, suggesting a pathway for developing new cancer therapies .

Synthesis of Novel Compounds

This compound serves as an intermediate in synthesizing other complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Data Table: Synthesis Pathways

Starting MaterialReaction TypeProduct
AcenaphthenequinoneCondensationSchiff base
Schiff baseReduction (NaBH4)2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl ester

Materials Science

The compound's unique chemical structure lends itself to applications in materials science, particularly in the development of organic semiconductors and photonic devices.

Case Study : Research has shown that incorporating isoquinoline derivatives into polymer matrices can enhance the electrical conductivity and photostability of the resulting materials . This is particularly relevant for developing advanced electronic devices.

Mechanism of Action

The mechanism of action of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate is unique due to its specific structural features, including the presence of a morpholino group and a bromobenzoate moiety

Biological Activity

The compound 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate (CAS Number: 361159-11-7) is a synthetic derivative that belongs to the family of isoquinoline-based compounds. Its structure incorporates a morpholino group and a dioxo moiety, which are known for their biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C25H21BrN2O5
  • Molecular Weight : 509.35 g/mol
  • CAS Number : 361159-11-7
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available isoquinoline derivatives. The introduction of the morpholino and dioxo groups is crucial for enhancing the biological activity of the final product. Various methods such as condensation reactions and cyclization techniques are employed to achieve the desired structure.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the dioxo structure have shown efficacy against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AStaphylococcus aureus625 µg/mL
Example BPseudomonas aeruginosa1250 µg/mL
Example CCandida albicansSignificant antifungal activity

The compound in focus is hypothesized to possess similar activity due to its structural characteristics. Preliminary studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Cytotoxicity and Anticancer Potential

Isoquinoline derivatives have been extensively studied for their anticancer properties. The presence of the morpholino group can enhance cellular uptake and improve selectivity towards cancer cells. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.

The proposed mechanism of action involves:

  • Inhibition of DNA synthesis : The dioxo groups may interact with DNA or enzymes involved in DNA replication.
  • Disruption of cellular membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of isoquinoline derivatives against common pathogens. The results indicated that compounds similar to our focus compound exhibited potent antibacterial activity, particularly against S. aureus and C. albicans .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines. Results showed that certain derivatives led to significant reductions in cell viability, indicating promising anticancer properties .

Q & A

Q. What are the standard synthetic routes for preparing 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting from 4-bromo-1,8-naphthalic anhydride or derivatives. A common approach involves condensation with amines (e.g., morpholine) to form the benzo[de]isoquinoline core, followed by esterification with 2-bromobenzoic acid derivatives. Key intermediates are purified via column chromatography (e.g., chloroform/methanol gradients) and characterized using IR spectroscopy (C=O stretching at ~1700 cm⁻¹), 1H^1 \text{H}-/13C^{13}\text{C}-NMR (e.g., morpholine protons at δ 3.6–3.8 ppm), and elemental analysis .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Critical techniques include:
  • IR Spectroscopy : Identifies carbonyl (C=O) and aromatic C-Br stretches (~550 cm⁻¹).
  • 1H^1 \text{H}-NMR : Confirms substitution patterns (e.g., morpholine protons, bromobenzoate aromatic signals).
  • 13C^{13}\text{C}-NMR : Validates carbonyl carbons (~165–170 ppm) and quaternary carbons.
  • Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., m/z 509.3 for [M+H]⁺) .

Q. What are the primary research applications of this compound in academic studies?

  • Methodological Answer :
  • Fluorescent Probes : The naphthalimide core enables pH-sensitive fluorescence (e.g., pKa ~4.5–9.3 for cellular imaging), validated via titration and DFT calculations .
  • Antiscalant Studies : Functionalized derivatives (e.g., ADMP-F) inhibit CaCO3_3/CaSO4_4 scaling by binding to nanoparticles, monitored via fluorescence quenching .
  • Polymer Functionalization : Acts as a monomer in polynorbornenes for optoelectronic materials, with polymerization confirmed by 1H^1 \text{H}-NMR and GPC .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

  • Methodological Answer :
  • Solvent Selection : Use ethanol or THF for condensation to minimize side reactions.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) to resolve bromobenzoate isomers. Contradictory yields (50–90%) in literature suggest sensitivity to reaction time and stoichiometry .

Q. How do structural modifications (e.g., phosphonate or triazole groups) impact the compound’s biological or material properties?

  • Methodological Answer :
  • Phosphonate Derivatives : Enhance metal-binding capacity (e.g., for antiscalants) but reduce fluorescence quantum yield due to electron-withdrawing effects. Validate via 31P^{31}\text{P}-NMR and UV-vis spectroscopy .
  • Triazole Functionalization : Click chemistry introduces heterocycles for antimicrobial activity. Assess via MIC assays against Gram-positive bacteria (e.g., S. aureus) .

Q. What experimental strategies resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :
  • Dynamic NMR : Resolves rotational isomers of the morpholine ring (e.g., variable-temperature 1H^1 \text{H}-NMR at 298–343 K).
  • X-ray Crystallography : Provides definitive conformation data for crystalline derivatives.
  • Cross-Validation : Compare with analogous compounds (e.g., 6-nitro or 6-bromo derivatives) to assign ambiguous peaks .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :
  • Fluorescence Quenching : Monitor binding to BSA or DNA via Stern-Volmer plots (λex_{\text{ex}} = 350 nm, λem_{\text{em}} = 450 nm).
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1BNA for DNA) to predict binding modes.
  • Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa) with MTT assays, correlating activity with substituent electronegativity .

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